(2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Description

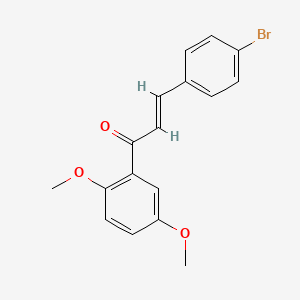

(2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The molecule features a 4-bromophenyl group at the β-position and a 2,5-dimethoxyphenyl group at the α-position (Figure 1). Chalcones, a class of natural and synthetic compounds, are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Molecular Formula: C₁₇H₁₅BrO₃

Molar Mass: 371.22 g/mol

Key Structural Features:

- Conjugated enone system (E-configuration).

- Electron-withdrawing bromine (4-bromophenyl) and electron-donating methoxy groups (2,5-dimethoxyphenyl).

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHASNWZBCBABP-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromobenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C17H15BrO3

- CAS Number : 89840-34-6

- Molecular Weight : 341.21 g/mol

The compound features two aromatic rings connected by a propene chain, which is characteristic of chalcones. The presence of bromine and methoxy substituents enhances its reactivity and biological profile.

Physical Properties

- Melting Point : Data not explicitly provided, but chalcones typically exhibit moderate melting points.

- Solubility : Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

Chalcones have been extensively studied for their antioxidant , anti-inflammatory , and anticancer properties. The specific compound (2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has shown promising results in various biological assays:

- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has demonstrated its efficacy against breast cancer cell lines by triggering apoptotic pathways .

- Antimicrobial Properties : Its antibacterial and antifungal activities have been evaluated, showing effectiveness against several pathogens. The bromine substituent may play a role in enhancing these biological activities .

Materials Science

Chalcones are also explored for their potential applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of chalcones make them suitable candidates for use in OLEDs. Their ability to emit light when subjected to an electric current is being investigated for future display technologies .

- Polymer Chemistry : Incorporation of chalcone structures into polymers can enhance the material's properties, such as thermal stability and mechanical strength. Research is ongoing to understand how these compounds can be utilized in creating advanced materials .

Photochemical Applications

The photochemical behavior of this compound is significant for:

- Photodynamic Therapy (PDT) : Its ability to generate reactive oxygen species upon light activation makes it a candidate for PDT applications in cancer treatment .

Case Study 1: Anticancer Activity Assessment

A study conducted on various chalcone derivatives, including this compound, revealed that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal assessed the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The results demonstrated a notable reduction in microbial viability at low concentrations, suggesting its potential as a natural antimicrobial agent.

Biological Activity

(2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrO3. The presence of bromine and methoxy groups significantly influences its reactivity and biological properties. The compound is synthesized through the Claisen-Schmidt condensation reaction, typically involving 4-bromoacetophenone and 2,5-dimethoxybenzaldehyde using a base like sodium hydroxide or potassium hydroxide in an ethanol solvent.

The biological activity of this chalcone is primarily attributed to its ability to act as a Michael acceptor , allowing it to form covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can modulate various biological pathways, influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

These findings suggest that this compound may act by inhibiting tubulin polymerization, a critical process in cancer cell division.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. It has been evaluated for its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

A notable study explored the effects of this chalcone on cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The study utilized molecular docking simulations to predict binding affinities to tubulin, confirming that the compound effectively interacts with the colchicine binding site on tubulin, similar to known inhibitors like Combretastatin-A4 .

Another investigation focused on the synthesis of related chalcones and their biological evaluation, revealing that modifications in substituents could enhance or diminish anticancer activity. For instance, compounds with electron-withdrawing groups exhibited increased potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives with structural similarities to (2E)-3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one vary in substituents on the aromatic rings, leading to differences in biological activity, molecular conformation, and pharmacokinetics.

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Insights :

Substituent Effects on Biological Activity: Methoxy groups at the 2,5-positions (target compound) may enhance solubility and membrane permeability compared to 3,4-dimethoxy analogs . Derivatives with acridin-4-yl or naphthyl groups (e.g., ) show stronger antiproliferative effects due to extended aromatic systems .

Molecular Conformation :

- Dihedral angles between aromatic rings vary significantly with substituents. For example:

- 48.13° in (2E)-1-(4-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one (steric hindrance from 4-methyl) .

- 9.30° in (2E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (planar conformation aids π-π stacking) .

Pharmacokinetics :

- Methoxy-rich derivatives (e.g., 2,5-dimethoxy) show improved metabolic stability compared to hydroxylated analogs .

- Brominated chalcones may exhibit longer half-lives due to reduced cytochrome P450 metabolism .

Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. Key steps include:

- Reacting 4-bromoacetophenone with 2,5-dimethoxybenzaldehyde in an alkaline ethanolic medium.

- Controlling reaction temperature (60–70°C) and stoichiometric ratios (1:1 molar ratio of ketone to aldehyde) to maximize yield.

- Purification via recrystallization using ethanol or methanol .

- Critical Note : Adjust reaction time (typically 6–8 hours) to avoid side products like dienones or unreacted precursors.

Q. How is the structural conformation confirmed experimentally?

- Key Techniques :

- Single-crystal XRD : Resolves the E-configuration and dihedral angles between aromatic rings (e.g., 2,5-dimethoxyphenyl vs. bromophenyl planes) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; vinylic protons at δ 7.2–7.5 ppm).

- IR : Validates carbonyl stretch (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing (bromo) and electron-donating (methoxy) substituents influence electronic properties?

- DFT-Based Analysis :

- HOMO-LUMO Gaps : Methoxy groups lower the gap (increasing reactivity), while bromo substituents increase electrophilicity. Example values:

| Substituent Combination | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| 4-Bromo + 2,5-dimethoxy | -5.82 | -1.98 | 3.84 |

| Reference (No substituents) | -6.10 | -2.30 | 3.80 |

- Global Reactivity Descriptors : Calculate chemical potential (μ), hardness (η), and electrophilicity index (ω) using Koopman’s theorem .

Q. How to resolve discrepancies between experimental and computational UV-Vis spectra?

- Common Issues :

- Overestimated λmax in DFT due to solvent effects (e.g., gas-phase vs. ethanol).

- Neglect of vibronic coupling in TD-DFT calculations.

- Solutions :

- Include solvent correction models (e.g., PCM for ethanol).

- Compare with experimental λmax in DMSO or methanol (typically 320–350 nm for chalcones) .

Q. What structural factors govern antimicrobial activity in chalcone derivatives?

- Key Findings :

- Methoxy Groups : Enhance lipid solubility, improving cell membrane penetration.

- Bromine : Increases halogen bonding with microbial enzymes (e.g., cytochrome P450).

- Data Interpretation :

- Moderate activity against S. aureus (MIC: 32–64 µg/mL) correlates with low HOMO-LUMO gaps (<4 eV) .

- Compare with analogs: Replace bromine with chlorine to assess halogen-specific effects .

Q. How does crystal packing influence physicochemical stability?

- XRD Insights :

- Intermolecular Interactions : C-H···O hydrogen bonds and π-π stacking (e.g., between bromophenyl and methoxyphenyl rings) stabilize the lattice .

- Packing Diagram : Monoclinic systems (e.g., P2₁/c) exhibit tighter packing than orthorhombic .

Data Contradiction Analysis

Q. Why do bond angles in XRD structures sometimes deviate from DFT predictions?

- Root Causes :

- Crystal Field Effects : DFT models isolated molecules, while XRD captures lattice-distorted geometries.

- Thermal Motion : High displacement parameters (e.g., for methoxy groups) reduce XRD accuracy.

- Mitigation : Use Hirshfeld surface analysis to quantify intermolecular forces and refine computational models .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.